Fluopsin C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluopsin C is an organocupric secondary metabolite with a low molecular weight, produced by certain strains of Pseudomonas and Streptomyces bacteria. It was first identified in 1970 as prismatic dark-green crystals and is known for its strong antimicrobial activity against a variety of human and phytopathogens . Due to its high cytotoxicity, research on this compound decreased after the 1970s but gained renewed interest in the early 2000s as a promising compound for developing new antimicrobials .

准备方法

Fluopsin C is produced in cell suspension cultures of Pseudomonas aeruginosa LV strain. The production process involves culturing the bacteria, followed by purification using liquid adsorption chromatography and identification by mass spectrometric analysis . The surface of the culture is covered with a filter, and water is sprayed daily to maintain adequate moisture

化学反应分析

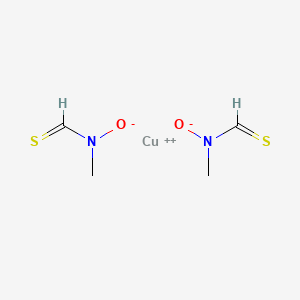

Fluopsin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains a copper ion chelated by two minimal thiohydroxamates, which are derived from cysteine through a series of enzymatic reactions involving lyases, iron-dependent enzymes, and a methyltransferase . Common reagents used in these reactions include cysteine and copper chloride. The major products formed from these reactions are the thiohydroxamate intermediates and the final this compound complex.

科学研究应用

Fluopsin C has a wide range of scientific research applications:

作用机制

The mechanism of action of Fluopsin C involves disrupting the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria. This disruption is achieved through the permeabilization of the membrane, leading to cell death . The compound’s molecular targets include the bacterial cell wall and the exopolysaccharide matrix, which are altered upon exposure to this compound .

相似化合物的比较

Fluopsin C is unique due to its copper-binding properties and its broad-spectrum antimicrobial activity. Similar compounds include methanobactins, yersiniabactin, and xanthocillin, which also bind copper and play roles in microbial metal homeostasis . this compound stands out for its dual role in acquiring copper nutrients and protecting bacteria from copper toxicity, making it a valuable compound in the fight against multidrug-resistant infections .

属性

CAS 编号 |

31323-25-8 |

|---|---|

分子式 |

C4H8CuN2O2S2 |

分子量 |

243.8 g/mol |

IUPAC 名称 |

copper;N-methyl-N-oxidomethanethioamide |

InChI |

InChI=1S/2C2H4NOS.Cu/c2*1-3(4)2-5;/h2*2H,1H3;/q2*-1;+2 |

InChI 键 |

PGYZQLIUYISMJD-UHFFFAOYSA-N |

规范 SMILES |

CN(C=S)[O-].CN(C=S)[O-].[Cu+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)

![[2-(N-methylanilino)-2-oxoethyl] 3-fluorobenzoate](/img/structure/B14170279.png)

![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)

![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)

![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)